molecular formula C16H18N4O6 B12589457 Butanedioic acid--pyridine-4-carboxamide (1/2) CAS No. 478921-06-1

Butanedioic acid--pyridine-4-carboxamide (1/2)

Katalognummer: B12589457
CAS-Nummer: 478921-06-1
Molekulargewicht: 362.34 g/mol
InChI-Schlüssel: NVPTYYFEKZPRAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid–pyridine-4-carboxamide typically involves the amidation of butanedioic acid with pyridine-4-carboxamide. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the industrial setup and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid–pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wirkmechanismus

The mechanism by which butanedioic acid–pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound acts as a prodrug that requires enzymatic hydrolysis to become active. This active form then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and disrupting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-4-carboxamide: A related compound with similar structural features but lacking the butanedioic acid moiety.

    Butanedioic acid: Another related compound that lacks the pyridine-4-carboxamide component.

Uniqueness

Butanedioic acid–pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .

Eigenschaften

CAS-Nummer

478921-06-1

Molekularformel

C16H18N4O6

Molekulargewicht

362.34 g/mol

IUPAC-Name

butanedioic acid;pyridine-4-carboxamide

InChI

InChI=1S/2C6H6N2O.C4H6O4/c2*7-6(9)5-1-3-8-4-2-5;5-3(6)1-2-4(7)8/h2*1-4H,(H2,7,9);1-2H2,(H,5,6)(H,7,8)

InChI-Schlüssel

NVPTYYFEKZPRAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)N.C1=CN=CC=C1C(=O)N.C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.